![molecular formula C9H13NS B1455512 (3-(Ethylthio)phenyl)methanamine CAS No. 885268-81-5](/img/structure/B1455512.png)
(3-(Ethylthio)phenyl)methanamine
Overview
Description
Scientific Research Applications
(3-(Ethylthio)phenyl)methanamine has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as drugs, pesticides, and dyes. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Additionally, this compound has been used as a substrate for the enzyme-catalyzed synthesis of a variety of compounds, such as peptides and proteins.
Mechanism of Action
The mechanism of action of (3-(Ethylthio)phenyl)methanamine is not well understood. However, it is believed to act as a proton donor, which can promote the formation of various products in organic reactions. Additionally, this compound can act as an electron-rich species, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
(3-(Ethylthio)phenyl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable in aqueous solutions. Additionally, this compound can be used as a reagent in a variety of reactions and can be used as a catalyst for certain reactions. However, this compound is not water soluble and is not very soluble in organic solvents, which can limit its use in certain reactions.
Future Directions
The potential applications of (3-(Ethylthio)phenyl)methanamine in scientific research are vast. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new catalysts for the use of this compound in organic reactions. Additionally, further research could focus on the biochemical and physiological effects of this compound and its potential use in the development of new drugs and other compounds. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.
properties
IUPAC Name |
(3-ethylsulfanylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXLOMVDSFFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716962 | |
Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885268-81-5 | |
Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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